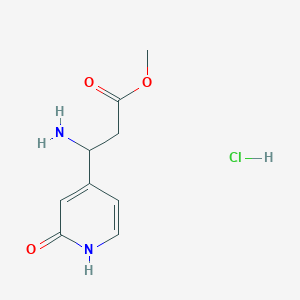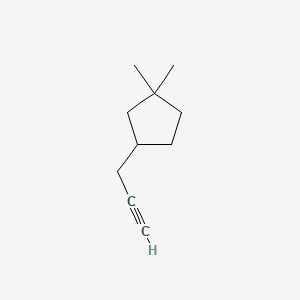
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane is an organic compound with the molecular formula C10H16 It is a cyclopentane derivative with two methyl groups and a prop-2-yn-1-yl group attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane can be achieved through several methods. One common approach involves the alkylation of 1,1-dimethylcyclopentane with propargyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts like palladium on carbon (Pd/C) can yield the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclopentane derivatives
科学的研究の応用
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 1,1-Dimethylcyclopentane
- 1,1-Dimethyl-2-(prop-2-yn-1-yl)cyclopentane
- 1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclohexane
Uniqueness
1,1-Dimethyl-3-(prop-2-yn-1-yl)cyclopentane is unique due to the presence of both the cyclopentane ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical reactivity and potential applications that are not observed in similar compounds. The alkyne group, in particular, provides a versatile handle for further functionalization and derivatization.
特性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC名 |
1,1-dimethyl-3-prop-2-ynylcyclopentane |
InChI |
InChI=1S/C10H16/c1-4-5-9-6-7-10(2,3)8-9/h1,9H,5-8H2,2-3H3 |
InChIキー |
BLVWRKPXKUNYIZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(C1)CC#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



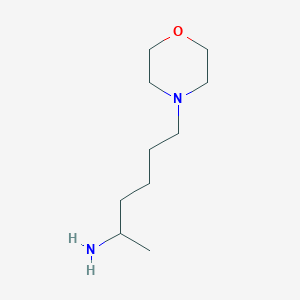
![tert-Butyl 2-chloro-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazine-8-carboxylate](/img/structure/B13614674.png)




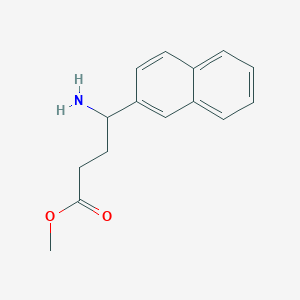

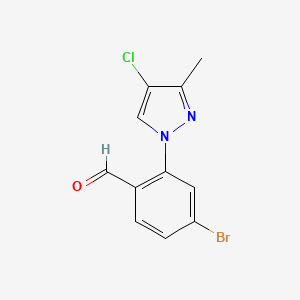

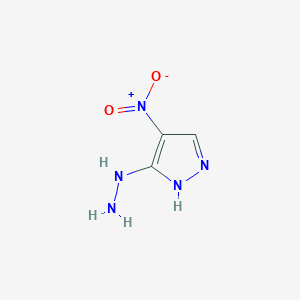
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
